DOR Agonist Chemotype Novelty: Triazaspiro Scaffold vs. Prototypical Diethylbenzamide DOR Agonists (SNC80 Chemotype)
The 1,3,8-triazaspiro[4.5]decane-2,4-dione chemotype identified by Meqbil et al. (2024) represents a structurally novel DOR agonist scaffold distinct from the diethylbenzamide chemotype shared by SNC80 and all three DOR agonists (ADL5859, ADL5747, and PF-04885614) that reached phase II clinical trials but failed to advance [1]. In the β-arrestin recruitment screening assay, the most potent triazaspiro hit compound demonstrated DOR agonism with a signaling bias toward G-protein over β-arrestin, whereas SNC80 is characterized as a highly efficacious β-arrestin recruiter [1]. Direct quantitative comparison for the specific 3-ethyl-8-((3-fluorophenyl)sulfonyl) derivative is not available in the public domain.
| Evidence Dimension | DOR agonist chemotype and signaling bias (G-protein vs. β-arrestin) |
|---|---|
| Target Compound Data | No quantitative DOR activity data for CAS 941928-15-0 in public literature |
| Comparator Or Baseline | SNC80: DOR Ki ≈ 0.5–2 nM (multiple studies); highly efficacious β-arrestin recruiter; clinical failure associated with convulsant activity [1] |
| Quantified Difference | Cannot be calculated: direct data absent for target compound |
| Conditions | β-arrestin recruitment assay (DiscoverX PathHunter); DOR-Gαi cAMP inhibition assay |
Why This Matters
The triazaspiro scaffold's divergence from the clinically failed SNC80 chemotype may offer a path to DOR agonists with reduced seizure liability, but users must verify whether CAS 941928-15-0 retains this biased signaling profile through direct testing.
- [1] Meqbil YJ, Aguilar J, Blaine AT, Chen L, Cassell RJ, Pradhan AA, van Rijn RM. Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. J Pharmacol Exp Ther. 2024;389(3):301–309. doi:10.1124/jpet.123.001735 View Source
